molecular formula C17H28Cl2N2O5 B4048597 Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride

Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride

Cat. No.: B4048597
M. Wt: 411.3 g/mol
InChI Key: HWBZTLFFOOFVJN-UHFFFAOYSA-N
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Description

Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride is a useful research compound. Its molecular formula is C17H28Cl2N2O5 and its molecular weight is 411.3 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propoxy}benzoate dihydrochloride is 410.1375274 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

One study focused on the synthesis of novel triazole derivatives, including compounds involving piperazine, and evaluated their antimicrobial activities. Some synthesized compounds demonstrated good or moderate activities against test microorganisms, indicating potential applications in developing antimicrobial agents (Bektaş et al., 2010).

Defense Chemicals in the Gramineae

Hydroxamic acids, including those derived from piperazine-like compounds, play a significant role in the defense mechanisms of cereals against pests and diseases. Their involvement in detoxification of herbicides and allelopathic effects in crops suggests potential for agricultural applications (Niemeyer, 1988).

Novel Synthesis Methods

Research into tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of certain precursors showcases innovative synthesis methods for creating new compounds, including those with piperazine elements. This demonstrates the chemical versatility of such structures for pharmaceutical development (Gabriele et al., 2006).

Receptor-Based Mechanisms of Action

A study on CCR5 receptor antagonists, which included compounds structurally related to the specified chemical, highlighted the potential for developing noncompetitive allosteric inhibitors for HIV-1. This research provides insight into receptor-based mechanisms that could inform drug development strategies (Watson et al., 2005).

Heterocyclic Analogues with Hypolipidemic Activity

Investigations into [alpha-(heterocyclyl)benzyl]piperazines revealed compounds with significant potential to lower serum lipid levels. This work points to the therapeutic possibilities of such analogues in treating hyperlipidemia and related conditions (Ashton et al., 1984).

Properties

IUPAC Name

methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5.2ClH/c1-23-17(22)14-2-4-16(5-3-14)24-13-15(21)12-19-8-6-18(7-9-19)10-11-20;;/h2-5,15,20-21H,6-13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBZTLFFOOFVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride
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Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride
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Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride
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Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride

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